6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one is a fluorinated heterocyclic compound that belongs to the class of chromeno-pyrazolones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one typically involves the reaction of 3-formyl-4-chlorocoumarin with nitrogen-containing nucleophiles. This reaction is carried out in the presence of a base, such as piperidine, in a solvent like chloroform . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction times, and ensuring proper handling of reagents and solvents to maintain safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at specific positions on the chromeno-pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted chromeno-pyrazolones, which can exhibit different biological and chemical properties .
Scientific Research Applications
6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antioxidant and antibacterial activities.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one involves its interaction with specific molecular targets. The compound can modulate oxidative stress pathways, leading to its antioxidant effects. It may also interact with bacterial cell membranes, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one: Known for its potential lipid-lowering effects.
Chromeno[4,3-b]pyridin/quinolin-one derivatives: These compounds exhibit antibacterial and antifungal properties.
Uniqueness
6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one stands out due to its high fluorine content, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
IUPAC Name |
6,7,8,9-tetrafluoro-1H-chromeno[4,3-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F4N2O2/c11-4-3-8-2(1-15-16-8)10(17)18-9(3)7(14)6(13)5(4)12/h1H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETZVVJQFBTDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)OC3=C2C(=C(C(=C3F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.